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molecular formula C18H20N2O2S2 B1210265 4,4'-(Dithiobis(methylene))bis(5-ethenyl-2-methyl-3-pyridinol) CAS No. 55273-63-7

4,4'-(Dithiobis(methylene))bis(5-ethenyl-2-methyl-3-pyridinol)

Cat. No. B1210265
M. Wt: 360.5 g/mol
InChI Key: ALTXHLKIALGWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04355034

Procedure details

2-Methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine hydrochloride (9 g.) is dissolved in 50 ml. water and treated with 2 N ammonium hydroxide to about pH 9. Air is bubbled through the solution for 24 hours. The precipitated bis[2-methyl-3-hydroxy-5-vinyl-4-pyridylmethyl]disulfide is collected on a filter and dried, m.p. 178°-180° (dec.).
Name
2-Methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine hydrochloride
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[C:8]([OH:9])=[C:7]([CH2:10][SH:11])[C:6]([CH:12]=[CH2:13])=[CH:5][N:4]=1.[OH-:14].[NH4+:15]>O>[CH3:2][C:3]1[C:8]([OH:9])=[C:7]([CH2:10][S:11][S:11][CH2:10][C:7]2[C:6]([CH:12]=[CH2:13])=[CH:5][N:15]=[C:3]([CH3:2])[C:8]=2[OH:14])[C:6]([CH:12]=[CH2:13])=[CH:5][N:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
2-Methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine hydrochloride
Quantity
9 g
Type
reactant
Smiles
Cl.CC1=NC=C(C(=C1O)CS)C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Air is bubbled through the solution for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The precipitated bis[2-methyl-3-hydroxy-5-vinyl-4-pyridylmethyl]disulfide is collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CC1=NC=C(C(=C1O)CSSCC1=C(C(=NC=C1C=C)C)O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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